Comparative Efficacy: Zonisamide Demonstrates Non-Inferiority to Carbamazepine in Phase III Trial
In a phase 3, randomized, double-blind, non-inferiority trial (N=583) in adults newly diagnosed with partial epilepsy, once-daily zonisamide (200-500 mg/day) demonstrated non-inferiority to twice-daily controlled-release carbamazepine (400-1200 mg/day) for achieving seizure freedom for 26 weeks or more [1]. The adjusted absolute treatment difference was -4.5% (95% CI -12.2 to 3.1), meeting International League Against Epilepsy (ILAE) guidelines for non-inferiority [2]. The incidence of treatment-emergent adverse events was similar, at 60% for zonisamide and 62% for carbamazepine [3].
| Evidence Dimension | Seizure Freedom Rate at 26 Weeks (Per-Protocol Population) |
|---|---|
| Target Compound Data | 177 of 223 patients (79.4%) seizure-free for ≥26 weeks |
| Comparator Or Baseline | 195 of 233 patients (83.7%) on controlled-release carbamazepine |
| Quantified Difference | Adjusted absolute treatment difference -4.5% (95% CI -12.2 to 3.1) |
| Conditions | Phase 3 RCT in 583 adults with newly diagnosed partial epilepsy; flexible dosing (zonisamide 200-500 mg/day vs. carbamazepine 400-1200 mg/day) |
Why This Matters
This head-to-head trial provides direct, high-quality evidence that zonisamide is a clinically effective alternative to the first-line agent carbamazepine, supporting its selection as monotherapy for partial epilepsy.
- [1] Baulac M, Brodie MJ, Patten A, Segieth J, Giorgi L. Efficacy and tolerability of zonisamide versus controlled-release carbamazepine for newly diagnosed partial epilepsy: a phase 3, randomised, double-blind, non-inferiority trial. Lancet Neurol. 2012 Jul;11(7):579-88. PMID: 22683226. View Source
- [2] Baulac M, et al. Efficacy and tolerability of zonisamide versus controlled-release carbamazepine for newly diagnosed partial epilepsy. Lancet Neurol. 2012. View Source
- [3] Baulac M, et al. Efficacy and tolerability of zonisamide versus controlled-release carbamazepine. Lancet Neurol. 2012. View Source
